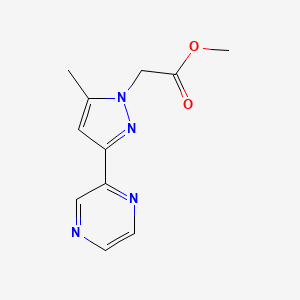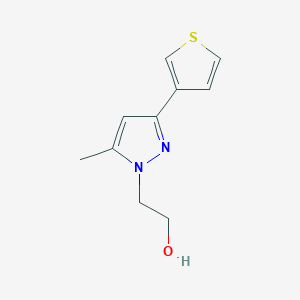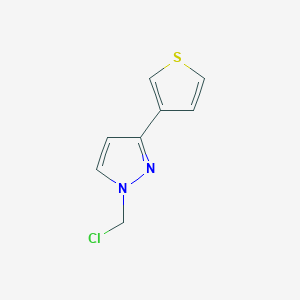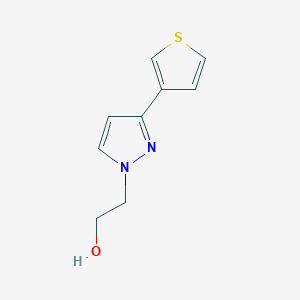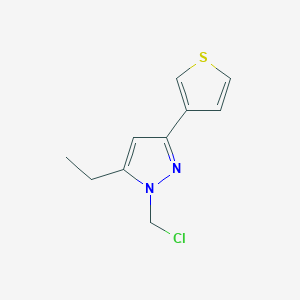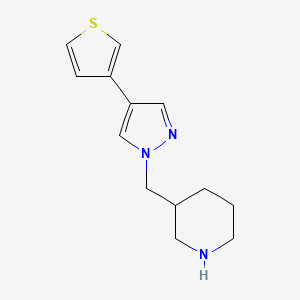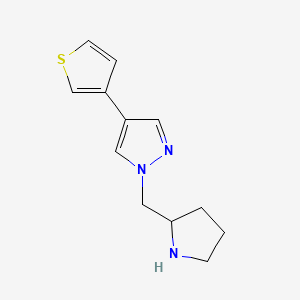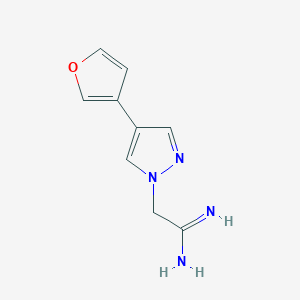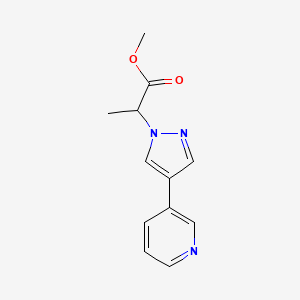
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Overview
Description
3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine (CBPPA) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. CBPPA is an organic compound with a unique structure and properties, making it a promising tool for a variety of laboratory experiments. CBPPA has been used in biochemical and physiological studies, as well as in drug discovery, due to its ability to interact with various biological targets.
Scientific Research Applications
Synthetic Applications
This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it has been used in the development of efficient methods for synthesizing acetylenic pyrazolines and pyrazoles with marked fluorescent abilities, highlighting its potential in the synthesis of compounds with unique optical properties (Odin et al., 2022). Similarly, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, indicating its utility in designing potential anticancer agents (Alam et al., 2018).
Catalysis and Polymerization
In materials science, derivatives of this compound have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide, offering a green approach to producing valuable polymeric materials (Matiwane et al., 2020). This showcases its potential in contributing to sustainable chemistry and materials science research.
Biological Activities
The compound and its derivatives have been investigated for various biological activities. For example, some derivatives have demonstrated promising antimicrobial and apoptosis-inducing properties, highlighting their potential in pharmacological research (Sindhu et al., 2016). Such studies indicate the compound's relevance in developing new therapeutic agents.
properties
IUPAC Name |
5-cyclobutyl-2-prop-2-ynylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-6-13-10(11)7-9(12-13)8-4-3-5-8/h1,7-8H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHYLLKLCYGVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




